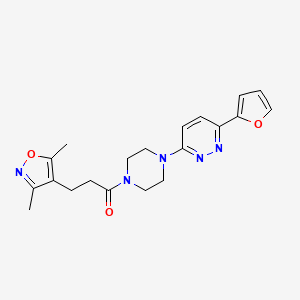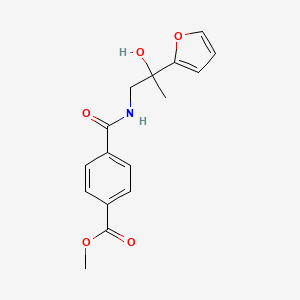
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide” is a complex organic compound. The name suggests that it contains a dioxothiolan ring, a quinoline ring, and an acetamide group . These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The dioxothiolan ring and the quinoline ring would contribute to the rigidity of the molecule, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The sulfanyl group (-SH) is a good nucleophile and could participate in substitution reactions . The acetamide group could undergo hydrolysis to form an amine and a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .科学的研究の応用
Medicinal Chemistry Applications
Quinoline derivatives have shown significant promise in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. For example, quinoxaline derivatives have been synthesized and evaluated for their efficacy in inhibiting cancer cell viability and proliferation. Studies have shown that certain quinoxaline compounds exhibit inhibitory action on HCT-116 cancer cells and MCF-7 cancer cells, with some compounds demonstrating high inhibitory action and potential as enzyme inhibitors through molecular modeling studies (El Rayes et al., 2022).
Sensor Development
In the field of sensor development, quinoline-based fluorescent sensors have been designed for the selective detection of metal ions, such as cadmium (Cd2+), offering potential applications in environmental monitoring and bioimaging. These sensors operate via mechanisms that allow for the distinction of Cd2+ from zinc (Zn2+) through fluorescence enhancement, demonstrating the versatility of quinoline derivatives in creating highly selective chemosensors (Zhou et al., 2012).
Antimicrobial and Antiprotozoal Activity
Quinoline-based compounds have also been explored for their antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting the potential of these compounds in treating infectious diseases (Patel et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-14(17-12-6-8-22(19,20)10-12)9-21-13-5-1-3-11-4-2-7-16-15(11)13/h1-5,7,12H,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWSBCWQXGFVQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothiolan-3-yl)-2-quinolin-8-ylsulfanylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-5-{1-[(3,4-dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2920238.png)
![1-(4-fluorophenyl)-4-methoxy-N-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2920239.png)
![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B2920240.png)
![1-[4-(Methylsulfanyl)phenoxy]-3-(propylamino)propan-2-ol](/img/structure/B2920242.png)
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2920244.png)
![3-Cyclopropylidene-8-phenylmethanesulfonyl-8-azabicyclo[3.2.1]octane](/img/structure/B2920245.png)

![5-((2,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920248.png)



![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2920259.png)
![3-[(3,4-Dimethoxyphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B2920260.png)